1,1,1-Trifluorohexane-2,4-dione
Overview
Description
1,1,1-Trifluorohexane-2,4-dione is a fluorinated derivative of hexane-dione, which is of interest due to its unique chemical properties imparted by the trifluoromethyl groups. The presence of these groups can significantly alter the molecule's reactivity and physical characteristics, making it a valuable compound in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of fluorinated diones, such as 1,1,1-Trifluorohexane-2,4-dione, involves the introduction of trifluoromethyl groups into the molecular structure. One method includes the ring-opening reaction of fluorine-containing dihydropyrans with aromatic compounds in refluxing trifluoroacetic acid, yielding hexafluorinated pentane-diones with moderate to high yields . Another approach involves the reaction of hexane-dione derivatives with methyl trifluoroacetate in the presence of a base, followed by acid treatment to yield complex fluorinated cyclic structures .
Molecular Structure Analysis
The molecular structure of trifluorinated diones has been extensively studied using Density Functional Theory (DFT) calculations. For instance, the structure and vibrational frequencies of the enol form of 1,1,1-trifluoro-pentane-2,4-dione (TFAA) have been investigated, revealing details about its stable cis-enol forms and hydrogen bond strengths . These studies are crucial for understanding the behavior of such molecules under different conditions and for predicting their reactivity.
Chemical Reactions Analysis
Fluorinated diones undergo various chemical reactions due to their unique electronic properties. The introduction of trifluoromethyl groups can lead to unexpected reactions, such as the formation of complex polycyclic structures when hexafluorodecane-tetrone reacts with methyl trifluoroacetate . These reactions are not only interesting from a synthetic point of view but also provide insights into the reactivity patterns of fluorinated compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluorohexane-2,4-dione are influenced by the trifluoromethyl groups. These groups increase the molecule's electronegativity and lipophilicity, which can affect its boiling point, solubility, and stability. The vibrational spectroscopy data, including Raman and IR intensities, provide a deeper understanding of the molecule's properties and can be used to predict its behavior in different environments .
Scientific Research Applications
Gas Chromatography
1,1,1-Trifluorohexane-2,4-dione and its derivatives show significant retention in gas chromatographic columns. This retention is influenced by the nature of the column support, the ligand, and the metal ion, suggesting applications in chromatography for specific metal ion analysis (Dilli & Patsalides, 1979).
Thermochemistry
The standard molar enthalpies of formation of fluorinated β-diketones, including 1,1,1-Trifluorohexane-2,4-dione, have been determined. These findings are vital for understanding the thermochemical properties of these compounds, useful in various chemical reactions and processes (Silva, Gonçalves & Pilcher, 1997).
Volatility and Stability Studies
Studies on the volatility and stability of vanadium β-diketonates, including 1,1,1-Trifluorohexane-2,4-dione, reveal their potential in thermal and chemical applications. The vanadium(III) chelates of these compounds are notably stable and volatile under specific conditions (Dilli & Patsalides, 1976).
Synthetic Chemistry
The compound has been used in the regioselective synthesis of trifluoromethylated pyrazoles, demonstrating its utility in creating specialized chemical structures (Lyga & Patera, 1990).
Molecular Structure Analysis
Extensive research has been conducted on the molecular structure and vibrational assignment of 1,1,1-Trifluoro-2,4-pentanedione, a closely related compound. This research is crucial for understanding the detailed molecular behavior of such compounds (Zahedi-Tabrizi et al., 2006).
Reaction Kinetics
The kinetics and mechanisms of reactions involving 1,1,1-Trifluorohexane-2,4-dione with various metal ions have been studied, providing insights into its reactivity and potential applications in coordination chemistry (Hynes & O'Shea, 1983).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluorohexane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-4(10)3-5(11)6(7,8)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRYTXXHTKCMFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059945 | |
Record name | 2,4-Hexanedione, 1,1,1-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluorohexane-2,4-dione | |
CAS RN |
400-54-4 | |
Record name | 1,1,1-Trifluoro-2,4-hexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Hexanedione, 1,1,1-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Hexanedione, 1,1,1-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Hexanedione, 1,1,1-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluorohexane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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